Corylifol A

描述

isolated from Psoralea corylifolia; structure in first source

Structure

3D Structure

属性

IUPAC Name |

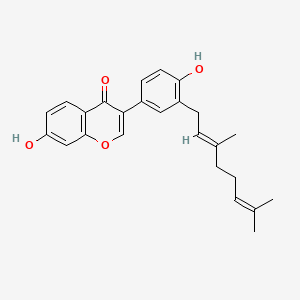

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-15,26-27H,4,6,8H2,1-3H3/b17-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHUUXLHDOUMKM-REZTVBANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345950 | |

| Record name | Corylifol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775351-88-7 | |

| Record name | Corylifol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolation of Corylifol A from Psoralea corylifolia: A Technical Guide

This guide provides a comprehensive overview of the methodologies for the isolation of Corylifol A, a bioactive flavonoid from the seeds of Psoralea corylifolia L. The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details the necessary experimental protocols, summarizes quantitative data, and illustrates key workflows and biological pathways.

Introduction

Psoralea corylifolia, commonly known as "Buguzhi" in traditional Chinese medicine, is a plant renowned for its therapeutic properties. Its seeds are a rich source of various phytochemicals, including coumarins, flavonoids, and meroterpenes. Among these, this compound has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential muscle-regenerating effects.[1][2] This guide focuses on the systematic approach to isolating and purifying this compound for further research and development.

Quantitative Data Summary

The yield and purity of isolated compounds from Psoralea corylifolia are influenced by the chosen extraction and purification methods. While specific data for this compound is not extensively detailed in all literature, the following tables provide a summary of extraction yields for related compounds from the same plant, offering a comparative perspective.

Table 1: Comparison of Extraction Methods for Compounds from Psoralea corylifolia Seeds

| Extraction Method | Solvent | Compound | Yield (% w/w of dried seeds) |

| Maceration | Petroleum Ether | Bakuchiol | 5.32 |

| Reflux Extraction | Petroleum Ether | Bakuchiol | 6.01 |

| Soxhlet Extraction | Petroleum Ether | Bakuchiol | 6.68 |

| Ultrasonic Assisted Extraction (UAE) | Petroleum Ether | Bakuchiol | 6.98 |

| Soaking | 50% Ethanol | Psoralen | 0.147 |

Data compiled from multiple sources, offering a general reference for extraction efficiency.[3][4]

Table 2: Purification of Compounds from Psoralea corylifolia Crude Extract using High-Speed Counter-Current Chromatography (HSCCC)

| Compound | Initial Amount (mg in crude extract) | Final Yield (mg) | Recovery (%) | Purity (%) |

| Psoralen | 100 | 39.6 | 39.6 | >99 |

| Isopsoralen | 100 | 25.8 | 25.8 | >98 |

This table illustrates the efficiency of a specific purification technique for compounds structurally related to this compound.[3]

Experimental Protocols

The following protocols are a synthesis of methodologies reported for the isolation of flavonoids, including this compound, from Psoralea corylifolia.

-

Drying: Dry the seeds of Psoralea corylifolia at a temperature below 60°C to prevent the degradation of thermolabile compounds.

-

Grinding: Grind the dried seeds into a coarse powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent extraction.

Several methods can be employed for the extraction of this compound. The choice of solvent is critical, with polar solvents like ethanol and methanol being effective for flavonoids.

Protocol 3.2.1: Soxhlet Extraction

-

Place the powdered seeds (e.g., 100 g) into a thimble.

-

Extract with 95% ethanol in a Soxhlet apparatus for 6-8 hours.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

Protocol 3.2.2: Ultrasonic Assisted Extraction (UAE)

-

Suspend the powdered seeds (e.g., 100 g) in 70% ethanol (1:10 solid-to-solvent ratio).

-

Sonicate in an ultrasonic bath at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.

-

Filter the mixture and concentrate the filtrate using a rotary evaporator to yield the crude extract.

A multi-step purification process is typically required to isolate this compound with high purity.

Protocol 3.3.1: Column Chromatography

-

Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

-

Elution: Perform gradient elution, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. A common gradient is hexane-ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC).

-

Pooling and Concentration: Pool the fractions containing this compound (identified by comparing with a standard or by further analysis) and concentrate them using a rotary evaporator.

Protocol 3.3.2: Preparative High-Performance Liquid Chromatography (HPLC) For achieving high purity, a final polishing step using preparative HPLC is often necessary.

-

Column: Use a suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detection: Monitor the elution at a specific UV wavelength (e.g., 215-275 nm).

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Lyophilization: Remove the solvent from the collected fraction by lyophilization to obtain pure this compound.

Visualizations

Caption: Workflow for the isolation and purification of this compound.

This compound has been shown to modulate several signaling pathways, which are critical to its biological activities.

p38 MAPK and Akt Signaling in Myogenesis

This compound promotes myogenesis and alleviates muscle atrophy by activating the p38 MAPK and Akt signaling pathways.

Caption: this compound's role in p38 MAPK and Akt signaling pathways.

STAT3 Signaling Inhibition

This compound has also been identified as an inhibitor of the IL-6-induced STAT3 signaling pathway.

References

- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Extraction, Quantification, and Cytokine Inhibitory Response of Bakuchiol in Psoralea coryfolia Linn. [mdpi.com]

Corylifol A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Promising Natural Compound

Introduction

Corylifol A is a natural flavonoid compound isolated from the seeds of Psoralea corylifolia L., a plant with a long history of use in traditional medicine.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and its significant potential as a therapeutic agent, particularly in the context of inflammation and cancer. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of its mechanism of action.

Chemical Structure and Properties

This compound, also known as Corylinin, is classified as an isoflavone.[2][3] Its chemical structure is characterized by a C6-C3-C6 backbone, typical of flavonoids.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-(3-((E)-3,7-dimethylocta-2,6-dien-1-yl)-4-hydroxyphenyl)-7-hydroxy-4H-chromen-4-one | [3] |

| Molecular Formula | C25H26O4 | [4] |

| Molecular Weight | 390.5 g/mol | |

| CAS Number | 775351-88-7 | |

| Appearance | Yellow powder | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |

| DMF: 30 mg/ml | ||

| Ethanol: 25 mg/ml | ||

| DMSO:PBS (pH 7.2) (1:2): 0.30 mg/ml |

Pharmacological Properties and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-inflammatory and cytotoxic properties being of particular interest to the scientific community.

Anti-inflammatory Activity: Inhibition of the IL-6/STAT3 Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the Interleukin-6 (IL-6) induced Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. IL-6 is a pleiotropic cytokine that plays a crucial role in inflammation, and its signaling is often dysregulated in inflammatory diseases and cancer.

Upon binding of IL-6 to its receptor, the Janus kinase (JAK) family of tyrosine kinases are activated, which in turn phosphorylate STAT3. Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in inflammation, cell proliferation, and survival.

This compound has been shown to inhibit the phosphorylation of STAT3 induced by IL-6 in a dose-dependent manner. This leads to a downstream reduction in the expression of STAT3-target genes. The IC50 value for the inhibition of IL-6-induced STAT3 promoter activity in Hep3B cells was found to be 0.81 ± 0.15 µM.

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against various cancer cell lines. For instance, it has shown anti-proliferative effects against hepatocellular carcinoma cell lines HepG2 and Hep3B, with IC50 values of 4.6 µg/mL and 13.5 µg/mL, respectively. This cytotoxic effect is, at least in part, attributed to the inhibition of the STAT3 pathway, which is constitutively activated in many cancers and plays a critical role in tumor cell proliferation, survival, and angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Target cancer cell lines (e.g., HepG2, Hep3B)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of STAT3 Phosphorylation

Western blotting is used to detect the levels of specific proteins in a sample.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound and/or IL-6 as required. Lyse the cells and determine the protein concentration.

-

SDS-PAGE: Denature equal amounts of protein and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control.

STAT3 Reporter Gene Assay

This assay measures the transcriptional activity of STAT3.

Materials:

-

HEK293 cells or other suitable cell line

-

STAT3 luciferase reporter vector

-

Control Renilla luciferase vector

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed cells in a 96-well plate. The next day, co-transfect the cells with the STAT3 luciferase reporter vector and the Renilla luciferase control vector.

-

Compound Treatment: After 24 hours of transfection, treat the cells with IL-6 in the presence or absence of various concentrations of this compound.

-

Cell Lysis and Luciferase Assay: After the desired treatment time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Drug Discovery and Development Workflow

The discovery and development of a natural product like this compound into a therapeutic agent typically follows a structured workflow.

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and cytotoxic properties, primarily mediated through the inhibition of the IL-6/STAT3 signaling pathway. Its chemical tractability and potent biological activity make it an attractive candidate for further investigation in the development of novel therapeutics for a range of diseases, including cancer and chronic inflammatory conditions. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound and its analogs.

References

- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. targeting-jak-stat-signaling-pathway-and-anti-inflammatory-markers-using-bakuchiol-isolated-from-psoralea-corylifolia-for-cytotoxicity-of-human-squamous-cell-carcinoma-a431-cells - Ask this paper | Bohrium [bohrium.com]

- 4. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Metabolism, Bioactivity, and Experimental Analysis of Corylifol A

Introduction

This compound is a prominent isoflavonoid compound isolated from the seeds of Psoralea corylifolia, a plant with a long history in traditional medicine.[1][2] While the complete biosynthesis pathway of this compound in plants remains to be fully elucidated, extensive research has focused on its metabolic fate in biological systems and its significant therapeutic potential. This technical guide provides a comprehensive overview of the metabolism and bioactivity of this compound, with a focus on its effects on myogenesis and muscle atrophy. Detailed experimental protocols and data visualizations are presented to facilitate further research and drug development efforts.

Metabolism of this compound

The metabolism of this compound is primarily characterized by Phase I oxidation and Phase II glucuronidation, processes mainly carried out by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, respectively.[3][4][5]

Phase I Metabolism: Oxidation

In human liver microsomes, this compound undergoes mono-oxidation to form three primary metabolites (M1, M2, and M3). The key CYP isozymes responsible for this metabolism have been identified through studies with recombinant human CYPs. CYP2C8 and CYP2C19 are the main contributors to the formation of M1, while CYP1A1 is primarily responsible for the formation of M2. Both CYP1A1 and CYP2C8 contribute to the formation of M3.

Phase II Metabolism: Glucuronidation

Glucuronidation is a major metabolic pathway for this compound, leading to the formation of two glucuronide conjugates (M4 and M5). Studies with recombinant human UGTs have shown that UGT1A1, 1A7, 1A8, and 1A9 are the primary isoforms responsible for the glucuronidation of this compound.

Quantitative Data on this compound Metabolism

The following tables summarize the kinetic parameters for the formation of the major oxidative and glucuronidated metabolites of this compound.

Table 1: Kinetic Parameters for the Formation of Oxidative Metabolites of this compound by Human CYP Isoforms

| Metabolite | CYP Isoform | Km (μM) | Vmax (pmol/min/mg) | CLint (μL/min/mg) |

| M1 | CYP2C8 | 5.42 | - | 49.36 |

| CYP2C19 | 23.96 | - | 17.17 | |

| M2 | CYP1A1 | 2.47 | - | 15.03 |

| M3 | CYP1A1 | 2.27 | - | 13.01 |

| CYP2C8 | 3.53 | - | 28.11 |

Data presented as mean values. "-" indicates data not reported.

Table 2: Intrinsic Clearance (CLint) for the Formation of this compound-O-glucuronide (M4) by Human UGT Isoforms

| UGT Isoform | CLint (μL/min/mg) |

| UGT1A1 | 284.07 |

| UGT1A7 | 185.32 |

| UGT1A8 | 110.15 |

| UGT1A9 | 85.01 |

Bioactivity of this compound: Myogenesis and Muscle Atrophy

This compound has demonstrated significant potential in promoting myogenesis (muscle cell formation) and alleviating muscle atrophy. In C2C12 mouse skeletal myoblasts, this compound has been shown to enhance differentiation, leading to an increase in the formation of multinucleated myotubes. This effect is associated with the increased expression of key myogenic markers such as MyoD, myogenin, and myosin heavy chain (MHC).

Furthermore, this compound has been found to protect against dexamethasone-induced myotube atrophy. This protective effect is mediated through the dual regulation of catabolic and anabolic pathways. This compound suppresses the expression of muscle-specific ubiquitin E3 ligases (MAFbx and MuRF1) and myostatin, which are key players in muscle protein degradation. Concurrently, it activates the Akt signaling pathway, a critical regulator of muscle protein synthesis.

Signaling Pathways in Myogenesis Influenced by this compound

The myogenic effects of this compound are mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The diagram below illustrates the proposed signaling cascade.

Caption: Signaling pathway of this compound-induced myogenesis.

Experimental Protocols

1. In Vitro Metabolism of this compound

-

Objective: To determine the metabolic profile and kinetic parameters of this compound using human liver microsomes (HLMs) and recombinant CYP/UGT enzymes.

-

Materials: this compound, pooled HLMs, recombinant human CYP and UGT isoforms, NADPH, UDPGA, Tris-HCl buffer, MgCl2, acetonitrile, formic acid.

-

Procedure:

-

Prepare incubation mixtures containing Tris-HCl buffer (50 mM, pH 7.4), MgCl2 (3 mM), HLMs (0.5 mg/mL) or recombinant enzymes, and varying concentrations of this compound.

-

For Phase I metabolism, pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM).

-

For Phase II metabolism, add UDPGA (2 mM) to the incubation mixture.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to identify and quantify this compound and its metabolites.

-

-

Data Analysis: Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation. Calculate the intrinsic clearance (CLint) as Vmax/Km.

2. C2C12 Myoblast Differentiation Assay

-

Objective: To evaluate the effect of this compound on myoblast differentiation.

-

Materials: C2C12 myoblasts, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), horse serum (HS), this compound, phosphate-buffered saline (PBS), paraformaldehyde, Triton X-100, primary antibody against MHC, fluorescently labeled secondary antibody, DAPI.

-

Procedure:

-

Culture C2C12 myoblasts in growth medium (DMEM with 10% FBS).

-

Induce differentiation by switching to differentiation medium (DMEM with 2% HS).

-

Treat the cells with varying concentrations of this compound.

-

After 3-5 days of differentiation, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with anti-MHC primary antibody overnight at 4°C.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize and quantify the formation of multinucleated myotubes using fluorescence microscopy.

-

-

Data Analysis: Calculate the fusion index as the percentage of nuclei in myotubes with two or more nuclei relative to the total number of nuclei.

Experimental Workflow for Assessing Myogenic Potential

The following diagram outlines a typical workflow for investigating the myogenic potential of a compound like this compound.

Caption: Experimental workflow for myogenic potential assessment.

This compound, a bioactive compound from Psoralea corylifolia, exhibits significant metabolic activity and promising therapeutic potential, particularly in the context of muscle health. While its biosynthesis in plants requires further investigation, the detailed understanding of its metabolism by human enzymes and its pro-myogenic and anti-atrophic effects provide a solid foundation for its development as a therapeutic agent. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers to further explore the pharmacological properties of this compound and other natural products. Future research should aim to elucidate the complete biosynthetic pathway of this compound in Psoralea corylifolia to enable biotechnological production and to further investigate its mechanism of action in various disease models.

References

- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Psoralea corylifolia L: Ethnobotanical, biological, and chemical aspects: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound- O-glucuronide in HeLa1A1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - Taylor & Francis Group - Figshare [tandf.figshare.com]

Corylifol A: A Multifaceted Modulator of Muscle Atrophy

An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skeletal muscle atrophy, a debilitating condition characterized by the loss of muscle mass and function, is a significant clinical challenge associated with a wide range of pathologies, including cancer cachexia, chronic diseases, aging (sarcopenia), and the use of glucocorticoids.[1][2] The quest for effective therapeutic agents to counteract muscle wasting is a critical area of research. Corylifol A, a flavonoid compound isolated from the seeds of Psoralea corylifolia L., has emerged as a promising natural product with potent anti-atrophic properties.[2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound in mitigating muscle atrophy, with a focus on its impact on key signaling pathways, protein metabolism, and mitochondrial function.

Core Mechanisms of Action

This compound exerts its beneficial effects on skeletal muscle through a dual mechanism: the promotion of myogenesis and the inhibition of muscle protein degradation. This multifaceted approach makes it a compelling candidate for therapeutic development. The compound has been shown to be effective in various in vitro and in vivo models of muscle atrophy, including dexamethasone-induced atrophy in C2C12 myotubes and muscle wasting in C26 tumour-bearing mice.

Enhancement of Myogenesis and Muscle Regeneration

This compound actively promotes the differentiation of myoblasts into mature myotubes, a critical process for muscle repair and growth. It enhances the expression of key myogenic regulatory factors, including:

-

MyoD: A master regulator of myogenesis. This compound has been shown to have the strongest transactivation of MyoD among several compounds isolated from Psoralea corylifolia.

-

Myogenin: A crucial transcription factor for terminal muscle differentiation.

-

Myosin Heavy Chain (MHC): A primary structural and contractile protein of muscle fibers. This compound treatment leads to an increased number of multinucleated, MHC-expressing myotubes.

The pro-myogenic activity of this compound is significantly mediated by the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway .

Inhibition of Muscle Protein Degradation

A key feature of muscle atrophy is the accelerated breakdown of muscle proteins, primarily through the ubiquitin-proteasome system (UPS) and the autophagy-lysosome system. This compound counteracts this by targeting multiple catabolic pathways.

This compound downregulates the expression of two critical muscle-specific E3 ubiquitin ligases:

-

Muscle RING Finger 1 (MuRF1)

-

Muscle Atrophy F-box (MAFbx/atrogin-1)

These enzymes are responsible for tagging muscle proteins for degradation by the proteasome. By reducing their expression, this compound effectively slows down the rate of muscle protein breakdown.

The TAOK1/p38-MAPK/FoxO3 Pathway: In the context of cancer cachexia, this compound has been identified to directly bind to and inhibit the Thousand-and-one amino acid kinase 1 (TAOK1). This inhibition prevents the activation of the downstream p38-MAPK pathway, which in turn leads to a decrease in the level and nuclear localization of the transcription factor FoxO3. FoxO3 is a key regulator of atrophy-related gene expression, including MuRF1 and atrogin-1.

The PI3K/Akt Anabolic Pathway: this compound promotes muscle protein synthesis by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of muscle growth and an antagonist of muscle atrophy. In dexamethasone-induced atrophy, this compound rescues the decreased phosphorylation of Akt. The activation of Akt can also lead to the phosphorylation and inhibition of FoxO transcription factors, further contributing to the suppression of atrophic gene expression.

The NF-κB Catabolic Pathway: Chronic inflammation is a major driver of muscle atrophy. This compound has been shown to suppress the phosphorylation of Nuclear Factor-kappa B (NF-κB), a key inflammatory transcription factor. This leads to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby mitigating inflammation-induced muscle wasting.

Improvement of Mitochondrial Quality Control

In the context of type 2 diabetes-induced muscle atrophy, this compound has been shown to enhance mitochondrial biogenesis and dynamics. It upregulates factors involved in mitochondrial fusion (Optic atrophy-1, Mitofusin-1/2) and fission (Fission, mitochondrial 1, Dynamin 1-like) through the AMP-activated protein kinase (AMPK)–peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) signaling pathway. Furthermore, it improves mitochondrial quality by upregulating mitophagy factors, which are responsible for clearing damaged mitochondria.

Data Presentation

Table 1: In Vitro Effects of this compound on Key Protein Markers in Muscle Atrophy

| Model System | Atrophy Inducer | This compound Concentration | Target Protein | Observed Effect | Reference |

| C2C12 Myotubes | Dexamethasone | 100 nM | MHC | Increased expression | |

| C2C12 Myotubes | Dexamethasone | 100 nM | Phospho-Akt | Increased phosphorylation | |

| C2C12 Myotubes | Dexamethasone | 100 nM | MuRF1 | Decreased expression | |

| C2C12 Myotubes | Dexamethasone | 100 nM | MAFbx/atrogin-1 | Decreased expression | |

| C2C12 Myotubes | Dexamethasone | 100 nM | Myostatin | Decreased expression | |

| C2C12 Myotubes | Dexamethasone | 100 nM | Phospho-p38 MAPK | No significant change | |

| C2C12 Myotubes | TNF-α | Not Specified | Atrogin-1 | Decreased expression | |

| C2C12 Myotubes | TNF-α | Not Specified | Beclin-1 | Decreased expression | |

| C2C12 Myotubes | TNF-α | Not Specified | LC3-II/LC3-I ratio | Decreased ratio | |

| C2C12 Myotubes | Differentiation | Not Specified | MyoD | Increased transactivation | |

| C2C12 Myotubes | Differentiation | Not Specified | Myogenin | Increased expression |

Table 2: In Vivo Effects of this compound in Animal Models of Muscle Atrophy

| Animal Model | Atrophy Inducer | This compound Dosage | Key Findings | Reference |

| C26 Tumour-bearing Mice | Cancer Cachexia | 15 or 30 mg/kg | Prevented body weight loss and muscle wasting. Increased gastrocnemius muscle weight/body weight ratio. | |

| db/db Mice | Type 2 Diabetes | 10 mg/kg | Enhanced muscle strength and cross-sectional area. Suppressed inflammatory cytokines (IL-6, TNF-α). Decreased muscle atrophic factors (myostatin, atrogin-1, MuRF-1). Activated AKT signaling. | |

| Dexamethasone-treated Mice | Glucocorticoid | Not Specified | Enhanced muscle strength and muscle mass. |

Experimental Protocols

C2C12 Myoblast Culture and Differentiation

-

Cell Line: C2C12 mouse skeletal myoblasts.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM supplemented with 2% horse serum) when cells reach approximately 80-90% confluency. The differentiation medium is changed every 24 hours.

Dexamethasone-Induced Myotube Atrophy Model

-

Fully differentiated C2C12 myotubes (typically after 3-4 days in differentiation medium) are treated with dexamethasone (e.g., 1 µM) to induce atrophy.

-

This compound is co-incubated with dexamethasone at the desired concentration (e.g., 100 nM) for a specified period (e.g., 48 hours).

-

Control groups include untreated myotubes and myotubes treated with dexamethasone alone.

TNF-α-Induced Myotube Atrophy Model

-

Differentiated C2C12 myotubes are treated with recombinant mouse TNF-α to induce an inflammatory atrophic response.

-

This compound is administered to assess its protective effects against TNF-α-induced myotube atrophy.

Western Blot Analysis

-

Cells or muscle tissues are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., MHC, Akt, p-Akt, MuRF1, Atrogin-1, TAOK1, p-p38, FoxO3).

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

Immunocytochemistry

-

C2C12 myotubes are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and blocked.

-

Cells are incubated with a primary antibody against a specific marker (e.g., MHC).

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Images are captured using a fluorescence microscope to visualize myotube morphology and protein expression.

Animal Models

-

Cancer Cachexia Model: C26 colon adenocarcinoma cells are subcutaneously injected into mice to induce tumor growth and subsequent cachexia. This compound is administered (e.g., intraperitoneally) to evaluate its effects on body weight, muscle mass, and tumor growth.

-

Type 2 Diabetic Model: db/db mice, a genetic model of type 2 diabetes, are used to study the effects of this compound on diabetes-associated muscle atrophy.

Mandatory Visualizations

Caption: Dual action of this compound in promoting myogenesis and inhibiting muscle protein degradation.

Caption: this compound inhibits the TAOK1/p38-MAPK/FoxO3 pathway to ameliorate muscle atrophy.

Caption: this compound modulates anabolic and catabolic pathways in skeletal muscle.

Caption: General experimental workflow for investigating this compound's effects on muscle atrophy.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for muscle atrophy. Its ability to concurrently stimulate myogenesis and inhibit multiple catabolic pathways—including the UPS and autophagy systems via modulation of the TAOK1/p38-MAPK/FoxO3, PI3K/Akt, and NF-κB signaling pathways—positions it as a promising candidate for further preclinical and clinical investigation. Future research should focus on optimizing its delivery, evaluating its long-term efficacy and safety in various models of muscle wasting, and fully elucidating its direct molecular targets and downstream effects. The comprehensive understanding of this compound's mechanism of action will be instrumental in its potential translation into a novel therapy for patients suffering from muscle atrophy.

References

- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38-MAPK/FoxO3 pathway in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

Corylifol A: A Technical Guide to its Anti-inflammatory Effects and Molecular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corylifol A, a prenylflavonoid isolated from the seeds of Psoralea corylifolia, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's mechanisms of action in mitigating inflammatory responses. It details the compound's effects on key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document synthesizes quantitative data on its inhibitory activities, presents detailed experimental protocols for relevant in vitro assays, and provides visual representations of the signaling cascades involved. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a significant focus of pharmaceutical research. Natural products represent a rich source of such compounds, and this compound has garnered considerable attention for its potential in this area. This guide will delve into the molecular mechanisms that underpin the anti-inflammatory effects of this compound.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been quantified through various in vitro assays, demonstrating its ability to inhibit key inflammatory mediators and pathways.

| Target | Assay System | Metric | Value | Reference(s) |

| STAT3 | IL-6-induced STAT3 promoter activity in Hep3B cells | IC50 | 0.81 ± 0.15 µM | [1] |

| IL-6 Production | LPS-stimulated PMA-differentiated THP-1 cells | IC50 | 0.67 µM | [2] |

| Nitric Oxide (NO) Production | LPS-activated microglial cells (by related prenylflavones) | IC50 | 10.2 - 11.4 µM | [3] |

| Superoxide Scavenging | Psoralea corylifolia ethanol extract | IC50 | 177.69 µg/mL | [4] |

| DPPH Radical Scavenging | Psoralea corylifolia ethanol extract | IC50 | 166.61 µg/mL | [4] |

Core Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical signaling cascades. The primary pathways identified are the NF-κB, MAPK, and JAK/STAT pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to suppress the phosphorylation of NF-κB, thereby inhibiting its activation. While direct inhibition of IKK by this compound has not been explicitly demonstrated, related prenylflavones from Psoralea corylifolia have been found to inhibit the degradation of IκBα in activated microglial cells. This suggests that this compound may act upstream of IκBα degradation to suppress NF-κB activation.

Caption: this compound inhibits the NF-κB pathway, likely by targeting the IKK complex.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of downstream transcription factors, resulting in the expression of inflammatory mediators.

Research has identified a direct molecular target of this compound within the MAPK cascade. This compound has been found to bind to and inhibit the Thousand-and-one amino acid kinase 1 (TAOK1), an upstream activator of the p38-MAPK pathway. By inhibiting TAOK1, this compound prevents the subsequent phosphorylation and activation of p38 MAPK, which in turn decreases the level and nuclear localization of the transcription factor FoxO3, a key regulator of muscle atrophy-related genes. This targeted inhibition of the TAOK1/p38-MAPK axis is a significant component of this compound's anti-inflammatory and muscle-protective effects.

Caption: this compound directly inhibits TAOK1, a key upstream kinase of the p38-MAPK pathway.

Attenuation of the JAK/STAT Signaling Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is essential for signaling by a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. The IL-6/JAK/STAT3 axis is a well-established pro-inflammatory signaling pathway.

This compound has been demonstrated to be a potent inhibitor of IL-6-induced STAT3 activation. It inhibits the STAT3 promoter activity with an IC50 of 0.81 µM and also suppresses the phosphorylation of STAT3 induced by IL-6 in Hep3B cells. This indicates that this compound can interfere with cytokine-mediated inflammatory responses by targeting the STAT3 signaling cascade.

Caption: this compound inhibits the IL-6-induced activation and phosphorylation of STAT3.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the anti-inflammatory effects of this compound.

Cell Culture

-

Cell Line: RAW 264.7 murine macrophage cell line (ATCC TIB-71).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification: The nitrite concentration is determined from a standard curve generated with sodium nitrite.

Cytokine Production Assay (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 6 hours for TNF-α, 24 hours for IL-6).

-

Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems or eBioscience). This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Incubating with the cell culture supernatants and standards.

-

Incubating with a detection antibody.

-

Incubating with a streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) and stopping the reaction.

-

-

Measure the absorbance at 450 nm.

-

-

Quantification: The cytokine concentration is determined from the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

This method is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat with this compound for 1 hour.

-

Stimulate with 1 µg/mL of LPS for a short duration (e.g., 15-30 minutes) to observe phosphorylation events.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Caption: A typical workflow for assessing the anti-inflammatory effects of this compound in vitro.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its multifaceted inhibition of key pro-inflammatory signaling pathways. Its ability to suppress the NF-κB and JAK/STAT pathways, coupled with its direct inhibition of the upstream MAPK kinase TAOK1, highlights its promise as a lead compound for the development of novel anti-inflammatory drugs. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound in a range of inflammatory diseases. Future studies should focus on validating these in vitro findings in relevant in vivo models and further elucidating the precise molecular interactions of this compound with its targets.

References

- 1. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

The Multifaceted In Vitro Biological Activities of Corylifol A: A Technical Guide for Researchers

An in-depth exploration of the in vitro pharmacological effects of Corylifol A, a prominent flavonoid isolated from Psoralea corylifolia, this guide serves as a technical resource for researchers, scientists, and professionals in drug development. This compound has demonstrated a remarkable breadth of biological activities, positioning it as a compound of significant interest for therapeutic development. This document provides a consolidated overview of its key in vitro effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Anti-Cancer Activity

This compound has emerged as a potent agent against various cancer cell lines, primarily through the induction of cytotoxicity. Its efficacy has been quantified in several studies, demonstrating its potential as a template for the development of novel anti-cancer therapeutics.

Quantitative Data: Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Reference(s) |

| HepG2 | Hepatocellular Carcinoma | MTT | 4.6 µg/mL | [1] |

| Hep3B | Hepatocellular Carcinoma | MTT | 13.5 µg/mL | [1] |

| Hep3B | Hepatocellular Carcinoma | STAT3 Luciferase Reporter | 0.81 ± 0.15 µM | [2] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Target cancer cell line (e.g., HepG2, Hep3B)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined from a dose-response curve.

Experimental workflow for the MTT cytotoxicity assay.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of inflammatory mediators. A primary mechanism of its anti-inflammatory action is the inhibition of the STAT3 signaling pathway.

Quantitative Data: Inhibition of STAT3 Activation

| Cell Line | Assay | IC50 Value | Reference(s) |

| Hep3B | IL-6-induced STAT3 promoter activity | 0.81 ± 0.15 µM |

Experimental Protocol: STAT3 Luciferase Reporter Assay

This protocol is for assessing the inhibitory effect of this compound on STAT3 transcriptional activity using a luciferase reporter assay.

Materials:

-

This compound

-

HEK293T cells (or other suitable cell line)

-

STAT3-responsive luciferase reporter plasmid

-

Control luciferase reporter plasmid (e.g., Renilla)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium and serum

-

IL-6 (as a STAT3 activator)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Cell Seeding: After transfection, seed the cells into 96-well plates and allow them to attach overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration.

-

Stimulation: Stimulate the cells with a known STAT3 activator, such as IL-6 (e.g., 20 ng/mL), for an appropriate time to induce STAT3-dependent luciferase expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity (STAT3-dependent) to the Renilla luciferase activity (transfection control). The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity compared to the stimulated control.

References

- 1. cdn.greenmedinfo.com [cdn.greenmedinfo.com]

- 2. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Corylifol A as a STAT3 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Corylifol A, a natural phenolic compound isolated from Psoralea corylifolia, and its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This document consolidates available quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[1] this compound has emerged as a promising natural compound that can modulate STAT3 activity. It has been shown to inhibit IL-6-induced STAT3 activation and phosphorylation.[2][3] This guide delves into the technical details of this compound's function as a STAT3 inhibitor, providing a resource for researchers in drug discovery and development.

Quantitative Data

The inhibitory effects of this compound have been quantified in various assays. The following tables summarize the key data points for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Assay Description | Cell Line | Value | Reference |

| IC50 | Inhibition of IL-6-induced STAT3 promoter activity | Hep3B | 0.81 ± 0.15 µM | [2] |

| Kd | Binding affinity to Thousand-and-one amino acid kinase 1 (TAOK1) | C2C12 myotubes | 5.65 µM |

Table 2: In Vivo Efficacy of this compound in a Cancer Cachexia Model

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| C26 tumour-bearing mice | This compound (intraperitoneal injection) | 15 and 30 mg/kg/day | Prevented body weight loss and muscle wasting. |

Signaling Pathways and Mechanism of Action

This compound's inhibitory effect on STAT3 signaling appears to be indirect, primarily mediated through the upstream kinase TAOK1. This compound directly binds to and inhibits the activation of TAOK1. This inhibition, in turn, affects the downstream p38-MAPK/FoxO3 pathway, which has been implicated in muscle atrophy associated with cancer cachexia. The precise molecular steps linking TAOK1 inhibition to the observed reduction in STAT3 phosphorylation require further elucidation.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

STAT3 Reporter Gene Assay

This assay is used to quantify the transcriptional activity of STAT3.

-

Cell Line: Hep3B cells.

-

Protocol:

-

Seed Hep3B cells in 24-well plates.

-

Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with Interleukin-6 (IL-6) to induce STAT3 activation.

-

After the appropriate incubation time, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Calculate the relative STAT3 promoter activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

-

Western Blot for STAT3 Phosphorylation

This method is used to assess the level of phosphorylated STAT3 (p-STAT3), an indicator of its activation.

-

Cell Line: Hep3B cells or other relevant cell lines.

-

Protocol:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound at various concentrations for a specified duration.

-

Induce STAT3 phosphorylation with a stimulus like IL-6.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (e.g., Tyr705) and total STAT3 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the p-STAT3 levels to total STAT3.

-

In Vivo Cancer Cachexia Model

This animal model is used to evaluate the in vivo efficacy of this compound in a disease context where STAT3 is implicated.

-

Animal Model: C26 colon adenocarcinoma tumor-bearing mice.

-

Protocol:

-

Inject C26 cells subcutaneously into the flank of BALB/c mice.

-

Once tumors are established, randomize the mice into control and treatment groups.

-

Administer this compound (e.g., 15 or 30 mg/kg) or vehicle control daily via intraperitoneal injection.

-

Monitor body weight, tumor volume, and food intake regularly.

-

At the end of the study, sacrifice the mice and harvest tumors and tissues (e.g., gastrocnemius muscle) for further analysis (e.g., Western blotting for p-STAT3, histological examination).

-

Experimental Workflows

The following diagram outlines a general workflow for the investigation of this compound as a STAT3 inhibitor.

Caption: General experimental workflow.

Conclusion

This compound demonstrates clear inhibitory effects on the STAT3 signaling pathway, primarily through an indirect mechanism involving the upstream kinase TAOK1. Its in vitro potency and in vivo efficacy in a relevant disease model underscore its potential as a lead compound for the development of novel therapeutics targeting STAT3-driven pathologies. Further research is warranted to fully elucidate the molecular link between TAOK1 and STAT3 and to explore the broader therapeutic applications of this compound.

References

- 1. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38‐MAPK/FoxO3 pathway in cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenolic compounds isolated from Psoralea corylifolia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and disposition of this compound from Psoralea corylifolia: metabolite mapping, isozyme contribution, species differences and identification of efflux transporters for this compound-O-glucuronide in HeLa1A1 cells - PMC [pmc.ncbi.nlm.nih.gov]

Corylifol A: A Potent Modulator of Myogenic Differentiation and Muscle Atrophy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Corylifol A, a flavonoid isolated from Psoralea corylifolia, has emerged as a significant bioactive compound with dual therapeutic potential in skeletal muscle health. It actively promotes the differentiation of myoblasts into mature myotubes and exhibits potent protective effects against muscle atrophy induced by glucocorticoids and inflammatory cytokines. Mechanistically, this compound enhances myogenesis primarily through the activation of the p38 MAPK signaling pathway, leading to increased expression of key myogenic regulatory factors. Concurrently, it counteracts catabolic processes by activating the anabolic Akt pathway and inhibiting the TAOK1/p38-MAPK/FoxO3 axis, thereby reducing the expression of muscle-specific E3 ubiquitin ligases and suppressing protein degradation. This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on myogenic differentiation, positioning it as a promising candidate for further investigation in the context of sarcopenia, cachexia, and other muscle-wasting disorders.

Pro-Myogenic Effects of this compound

This compound has been identified as a potent stimulator of myogenesis.[1][2] In studies using C2C12 mouse myoblasts, it significantly enhances the formation of multinucleated myotubes and increases the expression of critical myogenic markers.[3][4] Among several compounds isolated from Psoralea corylifolia, this compound demonstrated the strongest ability to transactivate MyoD, a master regulator of muscle differentiation.[3]

Enhancement of Myogenic Marker Expression

Treatment of C2C12 cells with this compound during differentiation leads to a dose-dependent increase in the protein levels of MyoD, myogenin, and Myosin Heavy Chain (MHC), a hallmark of terminally differentiated muscle fibers.

Table 1: Effect of this compound on Myogenic Marker Expression in C2C12 Myoblasts

| Concentration | MyoD Expression (Relative to Control) | Myogenin Expression (Relative to Control) | MHC Expression (Relative to Control) |

|---|---|---|---|

| 10 nM | Increased | Increased | Increased |

| 50 nM | Moderately Increased | Moderately Increased | Moderately Increased |

| 100 nM | Strongly Increased | Strongly Increased | Strongly Increased |

Data synthesized from Western blot analyses described in cited literature.

Activation of MyoD Transcriptional Activity

The pro-myogenic activity of this compound is fundamentally linked to its ability to boost the transcriptional activity of MyoD. A luciferase reporter assay confirmed that this compound treatment significantly enhances the activation of a MyoD-responsive reporter gene.

Table 2: Effect of this compound on MyoD Transcriptional Activity

| Treatment (100 nM) | Luciferase Activity (Relative Luciferase Units) |

|---|---|

| Control (DMSO) | Baseline |

| This compound | Significantly Increased (p < 0.05) |

Data sourced from MyoD-responsive reporter gene assays.

Pro-Myogenic Signaling Pathway

The primary mechanism underlying this compound's myogenic effects is the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound treatment enhances the phosphorylation of p38 MAPK, which is essential for its action on MyoD and subsequent myogenic events.

Caption: Pro-myogenic signaling cascade initiated by this compound.

Protective Effects Against Muscle Atrophy

This compound demonstrates a dual-action benefit by not only promoting muscle formation but also protecting against muscle breakdown in various atrophy models.

Dexamethasone-Induced Atrophy

In an in vitro model of glucocorticoid-induced atrophy, this compound effectively alleviates the damage caused by dexamethasone. It protects against the loss of myotubes and counteracts the molecular changes associated with muscle protein degradation. This is achieved by activating the anabolic Akt signaling pathway while suppressing the expression of muscle-specific E3 ubiquitin ligases, Atrogin-1 (MAFbx) and MuRF1, and the negative regulator myostatin.

Table 3: this compound's Modulation of Atrophy Markers in Dexamethasone-Treated C2C12 Myotubes

| Marker | Dexamethasone (1 µM) | Dexamethasone + this compound (100 nM) |

|---|---|---|

| p-Akt Level | Decreased | Increased / Rescued |

| Myostatin Expression | Increased | Reduced |

| MAFbx Expression | Increased | Reduced |

| MuRF1 Expression | Increased | Reduced |

| MHC Expression | Decreased | Increased / Rescued |

Data synthesized from Western blot analyses in dexamethasone-induced atrophy models.

Caption: Anabolic and anti-catabolic pathways modulated by this compound.

Cancer Cachexia (TNF-α-Induced Atrophy)

In models mimicking cancer cachexia, driven by inflammatory cytokines like TNF-α, this compound also shows significant protective effects. It ameliorates the decrease in myotube diameter and MHC expression induced by TNF-α. The mechanism in this context involves the direct inhibition of 'thousand and one' amino acid kinase 1 (TAOK1), a MAP3K that activates the p38-MAPK/FoxO3 pathway, which in turn promotes the expression of Atrogin-1. By inhibiting this specific axis, this compound reduces ubiquitin-proteasome system (UPS)-mediated protein degradation.

Table 4: this compound's Effects on TNF-α-Induced Myotube Atrophy

| Parameter | TNF-α (100 ng/mL) | TNF-α + this compound (10 µM) |

|---|---|---|

| Myotube Diameter | Significantly Decreased | Significantly Ameliorated |

| MHC Level | Decreased | Ameliorated |

| Atrogin-1 Level | Increased | Significantly Inhibited |

| Protein Ubiquitination | Increased | Inhibited |

Data sourced from in vitro cancer cachexia models.

Caption: Inhibition of the TAOK1/p38/FoxO3 axis by this compound.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature.

General Experimental Workflow

Caption: Standard workflow for studying this compound in C2C12 cells.

C2C12 Cell Culture and Differentiation

-

Culture: C2C12 mouse myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO2.

-

Differentiation: To induce myogenic differentiation, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) once cells reach 70-80% confluence.

-

Treatment: this compound, dissolved in DMSO, is added to the differentiation medium at final concentrations ranging from 10 to 100 nM. A vehicle control (DMSO) is run in parallel.

Western Blot Analysis

-

Lysis: After treatment, cells are washed with PBS and lysed on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA or Bradford protein assay.

-

Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST, then incubated with primary antibodies (e.g., anti-MHC, anti-MyoD, anti-p-p38, anti-Atrogin-1) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunocytochemistry

-

Fixation: Differentiated myotubes in culture plates are washed with PBS and fixed with 4% paraformaldehyde.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS.

-

Blocking: Non-specific binding is blocked using 5% bovine serum albumin (BSA) in PBS.

-

Staining: Cells are incubated with a primary antibody against MHC, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: Images are captured using a fluorescence microscope. Myotube diameter and fusion index can be quantified using image analysis software.

In Vitro Muscle Atrophy Models

-

Dexamethasone Model: After 3 days of differentiation, C2C12 myotubes are treated with 1 µM dexamethasone, with or without this compound (e.g., 100 nM), for an additional 48 hours.

-

TNF-α Model: Differentiated myotubes are treated with 100 ng/mL TNF-α, with or without this compound (e.g., 10 µM), for 48 hours.

Conclusion and Future Directions

This compound is a compelling natural compound that operates through multiple signaling pathways to robustly promote myogenesis while simultaneously protecting skeletal muscle from atrophic stimuli. Its ability to activate the p38 MAPK and Akt pathways for muscle building, and to inhibit the TAOK1/p38/FoxO3 and E3 ligase pathways to prevent muscle breakdown, highlights its multifaceted therapeutic potential.

For drug development professionals, this compound serves as a promising lead compound for developing novel therapeutics for muscle-wasting diseases. Future research should focus on:

-

In vivo efficacy studies in animal models of sarcopenia, cachexia, and disuse atrophy.

-

Pharmacokinetic and toxicological profiling to assess its safety and bioavailability.

-

Structure-activity relationship (SAR) studies to optimize its potency and specificity.

-

Elucidation of its precise binding targets and potential off-target effects.

References

- 1. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound from Psoralea corylifolia L. Enhances Myogenesis and Alleviates Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Corylifol A in Cancer Cachexia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Corylifol A (CYA), a natural compound isolated from Psoralea corylifolia L., in the context of cancer cachexia. This document synthesizes key findings from preclinical studies, detailing the experimental protocols, quantitative data, and the underlying molecular mechanisms of action. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for muscle wasting associated with cancer.

In Vivo Efficacy of this compound in a C26 Tumor-Bearing Mouse Model of Cancer Cachexia

This compound has demonstrated significant efficacy in mitigating cancer cachexia-associated muscle wasting in a well-established C26 colon adenocarcinoma tumor-bearing mouse model.[1][2][3] Administration of CYA has been shown to preserve body weight and muscle mass without impacting tumor growth.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on cancer cachexia.

Table 1: Effect of this compound on Body Weight in C26 Tumor-Bearing Mice

| Treatment Group | Dosage (mg/kg) | Final Body Weight (g) (Mean ± SEM) |

| Healthy Control | - | - |

| C26 Model | - | 21.66 ± 0.56 |

| C26 + CYA | 15 | - |

| C26 + CYA | 30 | 23.59 ± 0.94 |

| p < 0.05 compared to the C26 model group. |

Table 2: Effect of this compound on Muscle Mass in C26 Tumor-Bearing Mice

| Treatment Group | Dosage (mg/kg) | Gastrocnemius Muscle Weight / Body Weight (%) (Mean ± SEM) |

| Healthy Control | - | - |

| C26 Model | - | 0.45 ± 0.01 |

| C26 + CYA | 15 | 0.53 ± 0.02 |

| C26 + CYA | 30 | 0.54 ± 0.01 |

| **p < 0.01 compared to the C26 model group. |

Experimental Protocols

This section details the methodologies employed in the key in vivo and in vitro experiments cited in this guide.

In Vivo C26 Cancer Cachexia Mouse Model

A widely used and well-characterized model for studying cancer cachexia involves the subcutaneous inoculation of C26 colon adenocarcinoma cells into mice.

-

Animal Strain: BALB/c mice are commonly used.

-

Cell Culture: C26 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Tumor Induction: A suspension of C26 cells (typically 1 x 10^6 cells) is injected subcutaneously into the flank of the mice.

-

This compound Administration: this compound is administered daily via intraperitoneal (i.p.) injection at specified doses (e.g., 15 or 30 mg/kg) for the duration of the study (e.g., 18 days).

-

Monitoring: Body weight, tumor volume, and food intake are monitored regularly.

-

Tissue Collection: At the end of the study, mice are euthanized, and tissues such as gastrocnemius muscle, tibialis anterior muscle, and epididymal white adipose tissue (eWAT) are dissected, weighed, and processed for further analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38-MAPK/FoxO3 pathway in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates muscle atrophy by inhibiting TAOK1/p38‐MAPK/FoxO3 pathway in cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

Corylifol A: A Novel Modulator of Mitochondrial Quality Control

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mitochondrial quality control (MQC) is a complex and essential network of cellular processes that ensures the health and proper function of the mitochondrial network. This intricate system involves the coordinated regulation of mitochondrial biogenesis, dynamics (fission and fusion), and the removal of damaged organelles through mitophagy. Dysregulation of MQC is a key pathological feature in a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and age-related pathologies. Consequently, the identification of novel therapeutic agents that can modulate MQC pathways is of significant interest in drug discovery and development.